molecular formula C14H23NO5 B5065013 diethyl 2-[(Z)-3-(dimethylamino)-2-ethoxyprop-2-enylidene]propanedioate

diethyl 2-[(Z)-3-(dimethylamino)-2-ethoxyprop-2-enylidene]propanedioate

Cat. No.: B5065013
M. Wt: 285.34 g/mol
InChI Key: YZXBKVNDMHAVER-KHPPLWFESA-N
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Description

Diethyl 2-[(Z)-3-(dimethylamino)-2-ethoxyprop-2-enylidene]propanedioate is an organic compound with a complex structure that includes both ester and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[(Z)-3-(dimethylamino)-2-ethoxyprop-2-enylidene]propanedioate typically involves the reaction of diethyl malonate with dimethylaminoacetaldehyde diethyl acetal under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(Z)-3-(dimethylamino)-2-ethoxyprop-2-enylidene]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted esters and amines.

Scientific Research Applications

Diethyl 2-[(Z)-3-(dimethylamino)-2-ethoxyprop-2-enylidene]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-[(Z)-3-(dimethylamino)-2-ethoxyprop-2-enylidene]propanedioate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-[(dimethylamino)methylidene]malonate
  • Diethyl 2-[(2E)-3-(dimethylamino)-2-propenylidene]malonate
  • Diethyl 2-[2-(dimethylamino)ethyl]propanedioate

Uniqueness

Diethyl 2-[(Z)-3-(dimethylamino)-2-ethoxyprop-2-enylidene]propanedioate is unique due to its specific structural configuration and the presence of both ester and amine functional groups

Properties

IUPAC Name

diethyl 2-[(Z)-3-(dimethylamino)-2-ethoxyprop-2-enylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-6-18-11(10-15(4)5)9-12(13(16)19-7-2)14(17)20-8-3/h9-10H,6-8H2,1-5H3/b11-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXBKVNDMHAVER-KHPPLWFESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=CN(C)C)C=C(C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C\N(C)C)/C=C(C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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